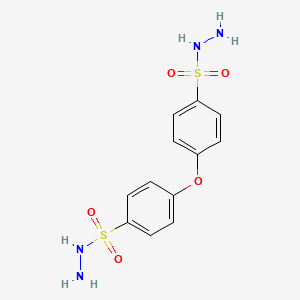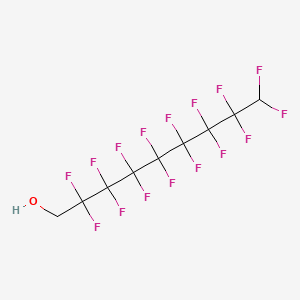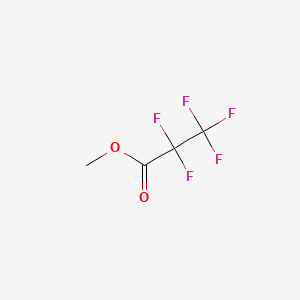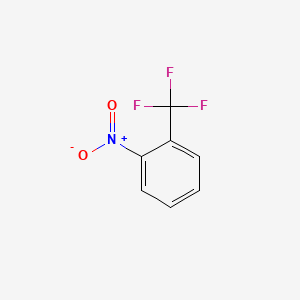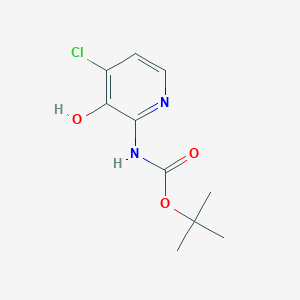
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate” is a chemical compound with the empirical formula C10H13ClN2O3 . It has a molecular weight of 244.67 . This compound is in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)OC(=O)Nc1nccc(Cl)c1O . The InChI string is 1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) . Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, focusing on six unique fields:
Medicinal Chemistry
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: is often used in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers explore its potential in creating inhibitors for enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases .
Proteomics Research
In proteomics, this compound is utilized for studying protein interactions and functions. It can be used to modify proteins or peptides, aiding in the identification and characterization of protein complexes. This application is crucial for understanding cellular processes and disease mechanisms at the molecular level .
Organic Synthesis
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: serves as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules. This is particularly useful in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) .
Chemical Biology
In chemical biology, this compound is used to study biological systems through chemical means. It can be employed to design probes or inhibitors that target specific biomolecules, facilitating the investigation of biological pathways and the development of new therapeutic strategies .
Drug Discovery
The compound is a valuable tool in drug discovery programs. Its ability to interact with biological targets makes it a candidate for high-throughput screening assays. Researchers use it to identify potential drug candidates by evaluating its effects on various biological systems .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOKIQJADWOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649797 |
Source


|
| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate | |
CAS RN |
1021339-30-9 |
Source


|
| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


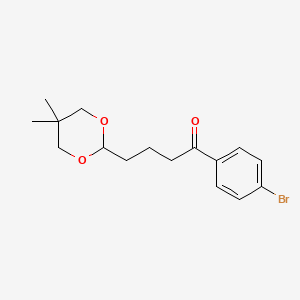

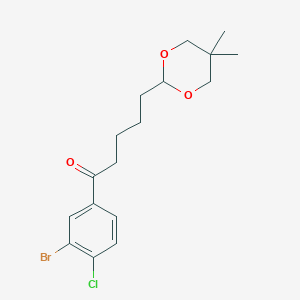
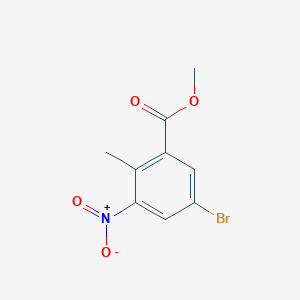

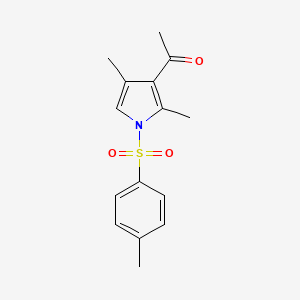
![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)
